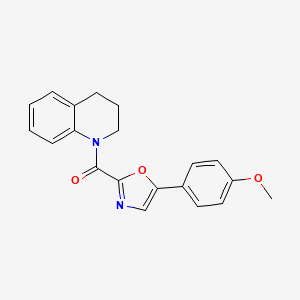

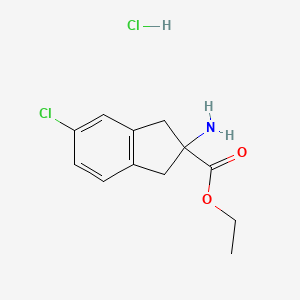

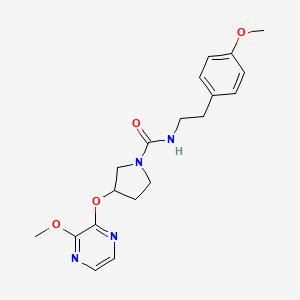

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The 3-methoxybenzyl group could be introduced through a Friedel-Crafts alkylation . The carboxylic acid group might be introduced through oxidation of a corresponding alcohol or aldehyde group.Scientific Research Applications

Molecular Conformation and Hydrogen Bonding

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is involved in research exploring complex hydrogen-bonded framework structures. Studies like one conducted by Asma et al. (2018) reveal that related pyrazole derivatives form structures containing multiple hydrogen-bond types, highlighting the compound's significance in understanding molecular interactions and conformation (Asma et al., 2018).

Synthesis and Structural Analysis

Research focusing on the synthesis and structural analysis of pyrazole derivatives provides insights into regioselective reactions and crystal structure. For example, Kumarasinghe et al. (2009) discuss the synthesis of a closely related compound, demonstrating the complex nature of structural determination and the importance of X-ray crystallography in this field (Kumarasinghe et al., 2009).

Chemical Properties and Stability

Studies also investigate the chemical properties and stability of related pyrazole compounds. Meskini et al. (2010) focus on the crystal packing and intermolecular interactions of a pyrazole derivative, which are crucial for understanding the stability and reactivity of these compounds (Meskini et al., 2010).

Potential Pharmacological Activities

Some research explores the potential pharmacological activities of pyrazole derivatives. Menozzi et al. (1994) studied pyrazole-acetic acids, finding significant anti-inflammatory and analgesic activities in animal models, indicating the potential medicinal applications of these compounds (Menozzi et al., 1994).

Applications in Organic Synthesis

Research by Eller and Holzer (2004) and others demonstrate the use of pyrazole derivatives in organic synthesis, particularly as intermediates or protecting groups, underlining their versatility in chemical synthesis (Eller & Holzer, 2004).

Mechanism of Action

Target of Action

The primary target of 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

This compound interacts with FAAH through a time-dependent and dose-dependent inhibitory activity . The mechanism of inhibition is most likely irreversible or slowly reversible . This means that the compound binds to FAAH and reduces its activity over time, leading to an increase in endocannabinoid levels .

Biochemical Pathways

The inhibition of FAAH leads to an increase in endocannabinoid levels. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological and cognitive processes including fertility, pregnancy, pre-and postnatal development, various activity of the immune system, appetite, pain-sensation, mood, and memory .

Result of Action

By inhibiting FAAH and increasing endocannabinoid levels, 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can potentially modulate the endocannabinoid system and influence various physiological processes. This could lead to potential analgesic, anti-inflammatory, or neuroprotective effects .

properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9-13(14(17)18)10(2)16(15-9)8-11-5-4-6-12(7-11)19-3/h4-7H,8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAZYMFVHJOMNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

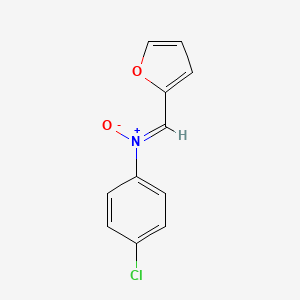

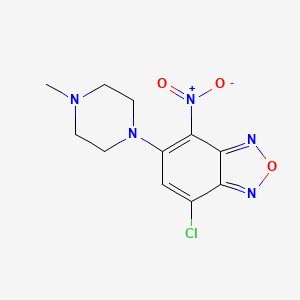

![[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2356546.png)

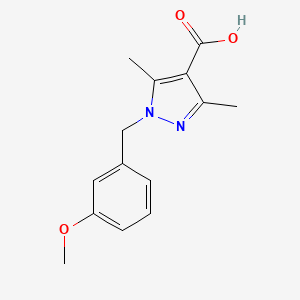

![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)

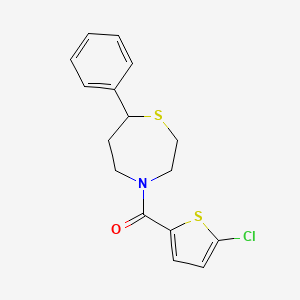

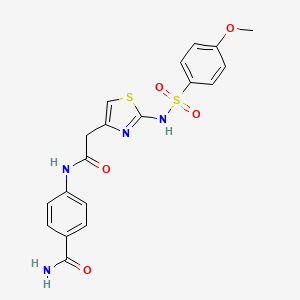

![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)